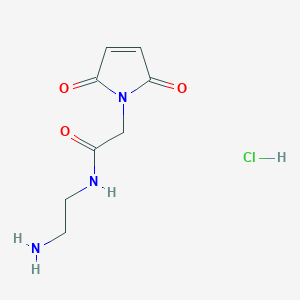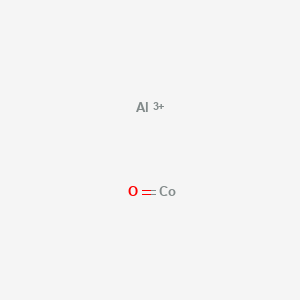
Aluminium(3+) oxocobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium(3+) oxocobalt is a compound that combines aluminium and cobalt in a specific oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of aluminium and cobalt can lead to materials with enhanced mechanical, thermal, and electrical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium(3+) oxocobalt can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and cobalt nitrate in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The reactants are mixed in large reactors, and the precipitate is continuously filtered and washed. The final product is obtained through calcination at high temperatures to ensure the formation of the desired crystalline structure.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium(3+) oxocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents like sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: Substitution reactions can occur with ligands such as ammonia or phosphines, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of aluminium and cobalt, while reduction reactions may produce metallic aluminium and cobalt.
Applications De Recherche Scientifique
Aluminium(3+) oxocobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials with enhanced mechanical and thermal properties, such as coatings and composites.
Mécanisme D'action
The mechanism by which aluminium(3+) oxocobalt exerts its effects involves interactions at the molecular level. The compound can act as a catalyst by providing active sites for chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- Aluminium(3+) oxide
- Cobalt(3+) oxide
- Aluminium-cobalt alloys
Comparison: Aluminium(3+) oxocobalt is unique due to the combination of aluminium and cobalt in a specific oxidation state, which imparts distinct properties not found in the individual oxides or alloys. For example, the compound may exhibit enhanced catalytic activity or improved thermal stability compared to aluminium(3+) oxide or cobalt(3+) oxide alone.
Propriétés
Formule moléculaire |
AlCoO+3 |
|---|---|
Poids moléculaire |
101.914 g/mol |
Nom IUPAC |
aluminum;oxocobalt |
InChI |
InChI=1S/Al.Co.O/q+3;; |
Clé InChI |
ZJUTYTJBRJUTBE-UHFFFAOYSA-N |
SMILES canonique |
O=[Co].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


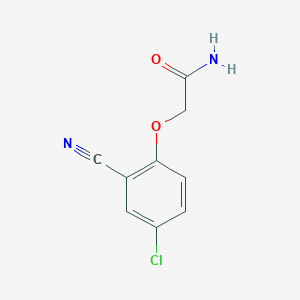
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
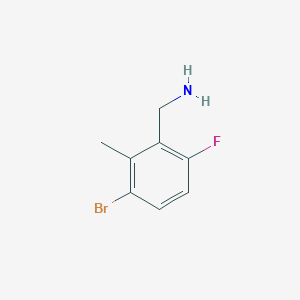
![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
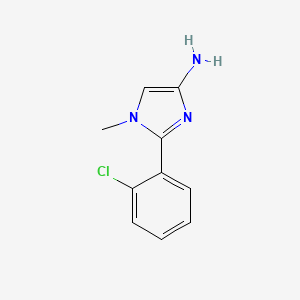
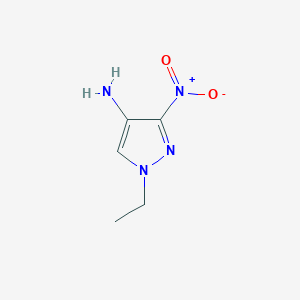
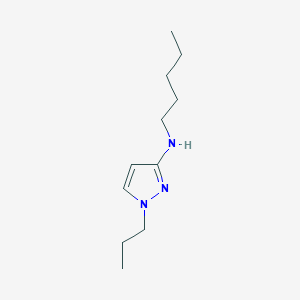
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)
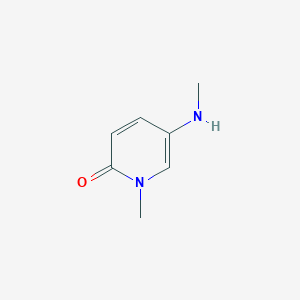
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)
